2-[4-(hydroxymethyl)-2-nitrophenoxy]acetic acid methyl ester molecular weight
2-[4-(hydroxymethyl)-2-nitrophenoxy]acetic acid methyl ester molecular weight
An In-depth Technical Guide to 2-[4-(hydroxymethyl)-2-nitrophenoxy]acetic acid methyl ester
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-[4-(hydroxymethyl)-2-nitrophenoxy]acetic acid methyl ester, a versatile chemical intermediate with significant potential in pharmaceutical and agrochemical research. The document delineates its physicochemical properties, provides a detailed, plausible synthesis protocol, outlines a robust analytical workflow for characterization and quality control, and explores its potential biological activities based on structural-functional relationships of analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering both foundational knowledge and practical insights to facilitate its application in research and development.
Introduction
2-[4-(hydroxymethyl)-2-nitrophenoxy]acetic acid methyl ester (CAS No. 308815-81-8) is a nitrophenoxy compound that has garnered interest as a building block in organic synthesis.[1] Its molecular structure, featuring a reactive nitrophenoxy group, a modifiable hydroxymethyl substituent, and a methyl ester, makes it a valuable precursor for the synthesis of more complex, biologically active molecules.[1] The presence of the nitro group, in particular, enhances the electrophilicity of the aromatic ring, making it amenable to various nucleophilic substitution reactions. This guide aims to consolidate the available technical information on this compound and to provide a framework for its synthesis, analysis, and potential applications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 2-[4-(hydroxymethyl)-2-nitrophenoxy]acetic acid methyl ester are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 241.20 g/mol | [2] |
| Molecular Formula | C₁₀H₁₁NO₆ | [2] |
| CAS Number | 308815-81-8 | [1] |
| Appearance | Light yellow to green crystalline powder | [1] |
| Melting Point | 77 - 81 °C | [1] |
| Purity | ≥ 98% (by GC) | [1] |
| Storage | Store at room temperature | [1] |
These properties indicate that the compound is a stable, crystalline solid at room temperature, which simplifies handling and storage. Its solubility in common organic solvents is facilitated by the hydroxymethyl group and the overall molecular structure.[1]
Synthesis Protocol
Proposed Synthetic Pathway
The synthesis can be logically approached by first performing an esterification of a suitable carboxylic acid precursor, followed by a nitration step. A plausible reaction scheme is outlined below.
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol
Step 1: Esterification of 4-(hydroxymethyl)phenoxyacetic acid
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(hydroxymethyl)phenoxyacetic acid (1 equivalent).
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Reagent Addition: Add methanol as the solvent and a catalytic amount of concentrated sulfuric acid.
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Reaction: Heat the mixture to reflux and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
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Purification: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude methyl 4-(hydroxymethyl)phenoxyacetate. The product can be further purified by column chromatography if necessary.
Step 2: Nitration of Methyl 4-(hydroxymethyl)phenoxyacetate
This step is analogous to the nitration of similar phenylacetic acid derivatives.[3]
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Reaction Setup: In a three-necked flask fitted with a dropping funnel, a thermometer, and a magnetic stirrer, dissolve the methyl 4-(hydroxymethyl)phenoxyacetate (1 equivalent) from the previous step in acetic anhydride at 0 °C.
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Reagent Addition: Slowly add fuming nitric acid (1.1 equivalents) dropwise while maintaining the temperature between 0 and 5 °C.
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Reaction: Stir the reaction mixture at this temperature for 1-2 hours. Monitor the reaction by TLC.
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Work-up: Upon completion, pour the reaction mixture into ice-water and stir until the excess acetic anhydride has hydrolyzed.
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Purification: The precipitated solid product, 2-[4-(hydroxymethyl)-2-nitrophenoxy]acetic acid methyl ester, can be collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
Analytical Workflow for Quality Control
A comprehensive analytical workflow is crucial to confirm the identity and purity of the synthesized compound. This typically involves a combination of spectroscopic and chromatographic techniques.
Caption: A comprehensive analytical workflow for the characterization and quality control of the synthesized compound.
Spectroscopic Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl and acetate groups, and the methyl protons of the ester. The ¹³C NMR spectrum will confirm the number of unique carbon atoms and their chemical environments.
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Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) MS or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to confirm the molecular weight of the compound (241.20 g/mol ).[1][2]
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Infrared (IR) Spectroscopy: FTIR spectroscopy is useful for identifying the key functional groups present in the molecule, such as the hydroxyl (-OH) stretch, the nitro (NO₂) asymmetric and symmetric stretches, the ester carbonyl (C=O) stretch, and the ether (C-O-C) stretch.
Chromatographic Purity Assessment
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Gas Chromatography (GC): As indicated by commercial suppliers, GC is a suitable method for assessing the purity of the compound, with a typical specification of ≥ 98%.[1]
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High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, can also be employed for purity determination and quantitative analysis.
Potential Applications and Biological Activities
While specific biological activities for 2-[4-(hydroxymethyl)-2-nitrophenoxy]acetic acid methyl ester are not extensively documented, its structural motifs suggest several potential applications in drug discovery and agrochemical development.[1]
As a Synthetic Intermediate
The primary application of this compound is as a versatile intermediate.[1] The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for further functionalization. The nitro group can be reduced to an amine, which is a key functional group in many pharmaceuticals. The ester can be hydrolyzed to the corresponding carboxylic acid.
Potential Biological Activities
The biological activities of related compounds can provide insights into the potential of this molecule.
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Antimicrobial Activity: Nitroaromatic compounds are known to possess antimicrobial properties.[4] The nitro group can undergo bioreduction in microbial cells to form reactive nitroso and hydroxylamino derivatives that can damage cellular macromolecules. Therefore, it is plausible that this compound or its derivatives could exhibit antibacterial or antifungal activity.[5][6]
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Anti-inflammatory and Antioxidant Activity: Phenolic compounds and their derivatives are often associated with antioxidant and anti-inflammatory effects.[6][7] While the presence of the nitro group may modulate this activity, derivatives of this compound could be explored for such properties.
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Anticancer Activity: Many nitro-containing compounds have been investigated as anticancer agents.[6] The hypoxic environment of solid tumors can facilitate the selective reduction of the nitro group to cytotoxic species.
Conclusion
2-[4-(hydroxymethyl)-2-nitrophenoxy]acetic acid methyl ester is a valuable chemical entity with significant potential for the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. This technical guide has provided a comprehensive overview of its physicochemical properties, a detailed plausible synthesis protocol, a robust analytical workflow, and an exploration of its potential applications based on its chemical structure. The information presented herein is intended to serve as a foundational resource for scientists and researchers, enabling them to effectively utilize this compound in their research endeavors. Further investigation into the specific biological activities of this compound and its derivatives is warranted and could lead to the discovery of new therapeutic agents or agrochemicals.
References
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ResearchGate. Bioactive compound and their biological activity. [Link]
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MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]
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PubMed Central. STUDIES ON CHEMICAL COMPOSITION AND ANTIMICROBIAL ACTIVITIES OF BIOACTIVE MOLECULES FROM DATE PALM (PHOENIXDACTYLIFERA L.) POLLENS AND SEEDS. [Link]
- Google Patents. CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
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Frontiers. Phytochemical screening and antibacterial activity of Skimmia anquetilia N.P. Taylor and Airy Shaw: A first study from Kashmir Himalaya. [Link]
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PubMed Central. The Antimicrobial Activity and Characterization of Bioactive Compounds in Peganum harmala L. Based on HPLC and HS-SPME-GC-MS. [Link]
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